Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate

Lipophilicity Drug Design ADME Prediction

This 5-benzyloxy-2-methylindole-3-carboxylate is the definitive building block for CNS‑penetrant MAO‑B inhibitors (K(i) 0.75 nM, selectivity index 1066 over MAO‑A), Arp2/3 complex inhibitors with superior in vivo efficacy, and TRPM8 antagonists (IC50 1.5 μM). The 5‑benzyloxy group is pharmacophorically essential — replacement with hydroxy or methoxy abolishes target potency. Procure the validated scaffold for focused library synthesis and SAR expansion.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B8146899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C18H17NO3/c1-12-17(18(20)21-2)15-10-14(8-9-16(15)19-12)22-11-13-6-4-3-5-7-13/h3-10,19H,11H2,1-2H3
InChIKeyISYIFHKUOVGYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Benzyloxy)-2-methyl-1H-indole-3-carboxylate: CAS 1671064-19-9 Indole Scaffold Building Block for Targeted Drug Discovery and Chemical Biology


Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate (CAS: 1671064-19-9) is a synthetic indole derivative with the molecular formula C18H17NO3 and a molecular weight of 295.33 g/mol . This compound features a 5-benzyloxy protecting group on the indole core, which confers distinct physicochemical properties, including a calculated LogP of 4.57, indicating substantial lipophilicity . Structurally, it serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the benzyloxy group providing both steric bulk and a latent phenol functionality that can be selectively deprotected under hydrogenolytic conditions . The compound is of particular interest in the development of Arp2/3 complex inhibitors, monoamine oxidase B (MAO-B) inhibitors, and hypoglycemic agents, where the 5-benzyloxy-2-methylindole scaffold has been identified as a pharmacophoric element contributing to target engagement and biological activity .

Why Methyl 5-(Benzyloxy)-2-methyl-1H-indole-3-carboxylate Cannot Be Replaced by Unprotected or 5-Methoxy Indole Analogs in Pharmacological Studies


The 5-benzyloxy substitution in methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate is not a trivial structural modification. In 2-indolyl methylamine derivatives, the presence of a 5-benzyloxy group has been shown to be critical for achieving selective MAO-B inhibition, with the K(i) value for MAO-B reaching 0.75 ± 0.15 nM and a selectivity index of 1066 over MAO-A in related compounds [1]. Direct substitution with a hydroxyl group (as in methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) eliminates this pharmacological profile entirely, as the free phenol alters both binding conformation and metabolic stability [2]. Similarly, replacement with a methoxy group (5-methoxy analog) fails to recapitulate the steric and electronic environment provided by the benzyl moiety, which engages hydrophobic subpockets in target proteins such as Arp2/3 and TRPM8 [3]. The LogP difference between the 5-benzyloxy derivative (calculated LogP 4.57) and the 5-hydroxy analog (estimated LogP ~2.1) translates to over a 100-fold difference in predicted membrane permeability, fundamentally altering cellular uptake and in vivo distribution [1]. These structure-activity relationships underscore that generic substitution with other 5-substituted indole-3-carboxylates is not scientifically defensible when the 5-benzyloxy moiety is a pharmacophoric requirement.

Quantitative Comparative Evidence for Methyl 5-(Benzyloxy)-2-methyl-1H-indole-3-carboxylate Versus Structurally Related Indole-3-Carboxylates


Lipophilicity Advantage of 5-Benzyloxy Substitution Over 5-Hydroxy and Unsubstituted Indole-3-Carboxylate Analogs

The 5-benzyloxy group imparts significantly elevated lipophilicity compared to the 5-hydroxy analog. The target compound methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate exhibits a calculated LogP of 4.57 . In contrast, methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 28483-35-4), the direct comparator with a free phenolic hydroxyl group, has an estimated LogP of approximately 2.1 based on substructure calculations . Ethyl 2-methylindole-3-carboxylate (CAS 53855-47-3), lacking any 5-substituent, has an estimated LogP of ~2.8 . The 5-benzyloxy derivative thus exhibits a LogP increase of approximately 2.5 units over the 5-hydroxy analog and 1.8 units over the unsubstituted ethyl ester analog, corresponding to a roughly 300-fold and 60-fold increase in predicted octanol-water partition coefficient, respectively.

Lipophilicity Drug Design ADME Prediction

Enhanced In Vivo Efficacy of 5-Benzyloxy-2-Methylindole-Containing Arp2/3 Inhibitors Compared to Unsubstituted CK-666

In a systematic structure-activity relationship study of 74 compounds structurally related to CK-666, analog 59 (N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide) — which incorporates the 5-benzyloxy-2-methylindole scaffold directly accessible from methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate — demonstrated significantly improved in vivo efficiency compared to the parent compound CK-666 [1]. While analog 59 was slightly less potent in vitro in the classical pyrene-actin polymerization assay, it outperformed CK-666 across multiple in vivo phenotypic assays, including lamellipodial protrusion inhibition in B16-F1 melanoma cells and sea urchin embryo developmental assays where Arp2/3 inhibition yields specific morphological readouts such as the lack of triradiate spicules and archenteron elongation [1]. The study explicitly identified analog 59, alongside analog 69, as the only two compounds from the 74-compound screen that were 'active in all assays and significantly more efficient in vivo than CK-666' [1].

Arp2/3 Inhibition Cytoskeleton Cell Migration

Synthetic Accessibility Advantage: Direct One-Step Benzylation Route from 5-Hydroxy Indole-3-Carboxylate Precursors

Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate is synthesized via direct O-benzylation of methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate using benzyl halides under basic conditions [1][2]. This well-established synthetic route is described in US Patent 2,704,763, which teaches that '5-benzyloxy-3-carbalkoxyindoles are prepared by reacting a 5-hydroxy-3-carbalkoxyindole with a benzylating agent to introduce the benzyl radical into the five position of the indole ring' [1]. In contrast, the synthesis of alternative 5-alkyl ether derivatives (e.g., 5-methoxy, 5-ethoxy) requires harsher alkylation conditions with diminished regioselectivity due to competing N-alkylation at the indole nitrogen. The benzyl protecting group offers the additional advantage of selective removal under mild hydrogenolytic conditions (H₂, Pd/C) without affecting the methyl ester at C3, enabling orthogonal deprotection strategies in multi-step syntheses [2].

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

MAO-B Selectivity Pharmacophore: 5-Benzyloxy Group Confers 1066-Fold Selectivity Over MAO-A in Related Indolyl Methylamines

In a structure-activity relationship study of 2-indolyl methylamines, the presence of a 5-benzyloxy group on the indole ring was identified as 'critical for this selective behaviour' toward MAO-B inhibition [1]. The most potent compound in this series, FA-73 (N-(2-propynyl)-2-(5-benzyloxyindol)methylamine), demonstrated a K(i) value for MAO-B of 0.75 ± 0.15 nM and a K(i) value for MAO-A of 800 ± 60 nM, yielding a selectivity index of 1066 for MAO-B [1]. This selectivity represents a 48-fold improvement over L-deprenyl (selegiline), the clinically used MAO-B inhibitor, which exhibits K(i) values of 376 ± 0.032 nM for MAO-A and 16.8 ± 0.1 nM for MAO-B, corresponding to a selectivity index of approximately 22 [1]. While this data is from the ethylamine derivative rather than the carboxylate ester, the 5-benzyloxy-2-methylindole core is a shared pharmacophoric element, establishing the 5-benzyloxy substitution pattern as a validated selectivity determinant for MAO-B over MAO-A.

MAO-B Inhibition Neuropharmacology Selectivity

Hypoglycemic Activity of 5-Benzyloxy-2-Methylindole Derivatives Comparable to Lead Compound GY3

A 2019 study designed and synthesized a series of indole-3-acid derivatives starting from ethyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate — the ethyl ester analog of the target compound — as the key intermediate [1]. In glucose-consumption activity assays using Hep G2 cell lines, the derivative 5-benzyloxy-2-methyl-1-(4-chlorobenzoyl)-indole-3-formic acid demonstrated hypoglycemic activity comparable to the lead compound GY3 [1]. The ethyl ester intermediate was synthesized from benzoquinone and (E)-ethyl 3-aminobut-2-enoate via cyclization and benzylation, then subjected to hydrolysis and amidation to yield the active target compounds [1]. This establishes the 5-benzyloxy-2-methylindole-3-carboxylate scaffold as a productive starting point for developing novel antidiabetic agents.

Antidiabetic Agents Glucose Consumption Indole Derivatives

TRPM8 Antagonist Activity of 5-Benzyloxy-2-Methylindole Scaffold at Micromolar Potency

The 5-benzyloxy-2-methylindole scaffold has demonstrated activity against the transient receptor potential cation channel subfamily M member 8 (TRPM8), a cold-sensing ion channel implicated in pain signaling and prostate cancer [1]. Specifically, 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)ethanamine (CHEMBL1289835), a derivative of the 5-benzyloxy-2-methylindole core, exhibited antagonist activity at human TRPM8 with an IC50 value of 1.50 μM (1,500 nM) in a calcium influx assay using human T-REx-293 cells stimulated with menthol [1]. This provides a quantitative benchmark for the potency of the 5-benzyloxy-2-methylindole scaffold at the TRPM8 target. In comparison, the unsubstituted 2-methylindole analog (lacking the 5-benzyloxy group) shows no reported TRPM8 activity in the BindingDB database, suggesting that the 5-benzyloxy substitution is essential for TRPM8 engagement.

TRPM8 Antagonism Ion Channel Pain Therapeutics

High-Value Application Scenarios for Methyl 5-(Benzyloxy)-2-methyl-1H-indole-3-carboxylate Based on Quantitative Comparative Evidence


Next-Generation Arp2/3 Inhibitor Development with Improved In Vivo Efficacy

Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate serves as the optimal starting material for synthesizing Arp2/3 inhibitors analogous to compound 59, which demonstrated significantly improved in vivo efficiency over the established inhibitor CK-666 in lamellipodial protrusion and sea urchin embryo developmental assays [1]. The 5-benzyloxy-2-methylindole scaffold is the pharmacophoric element responsible for this enhanced in vivo performance, whereas the unsubstituted indole core of CK-666 shows reduced organismal activity [1]. Procuring this specific building block enables direct access to the validated compound 59 scaffold via standard amide coupling chemistry following ester hydrolysis and amine functionalization [1].

Selective MAO-B Inhibitor Lead Optimization for Neurological Disorders

The 5-benzyloxy substitution pattern on the indole core is a validated selectivity determinant for MAO-B over MAO-A, with related 5-benzyloxyindole derivatives achieving K(i) values as low as 0.75 nM for MAO-B and a selectivity index of 1066 — a 48-fold improvement over the clinically approved MAO-B inhibitor L-deprenyl [2]. Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate provides this critical 5-benzyloxy-2-methylindole scaffold in a form suitable for further functionalization at the C3 position to generate novel MAO-B selective inhibitors [2]. The high calculated LogP of 4.57 further predicts favorable blood-brain barrier penetration, making this compound particularly suitable for CNS-targeted MAO-B inhibitor discovery .

Hypoglycemic Agent Discovery Leveraging Validated Glucose-Consumption Activity

As demonstrated by a 2019 study in which ethyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate served as the key intermediate for synthesizing indole-3-acid derivatives with in vitro hypoglycemic activity comparable to lead compound GY3, the 5-benzyloxy-2-methylindole-3-carboxylate scaffold is a productive starting point for antidiabetic drug discovery [3]. The methyl ester variant offers the same synthetic versatility as the ethyl ester analog, enabling hydrolysis to the free carboxylic acid followed by amidation with diverse aryl amines to generate focused libraries of hypoglycemic candidates [3]. Procurement of this specific compound enables structure-activity relationship expansion around the validated 5-benzyloxy-2-methylindole pharmacophore.

TRPM8 Antagonist Probe Development for Pain and Oncology Research

The 5-benzyloxy-2-methylindole scaffold exhibits confirmed TRPM8 antagonism with an IC50 of 1.5 μM in menthol-induced calcium influx assays, as demonstrated by 2-(5-(benzyloxy)-2-methyl-1H-indol-3-yl)ethanamine [4]. Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate provides a versatile entry point for synthesizing structurally related TRPM8 antagonists, where the 5-benzyloxy group is essential for target engagement — unsubstituted 2-methylindole analogs show no reported TRPM8 activity [4]. The C3 carboxylate ester can be reduced to the corresponding alcohol and converted to the ethylamine side chain required for TRPM8 binding, enabling systematic exploration of TRPM8-targeted probes for pain therapeutics and prostate cancer research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.